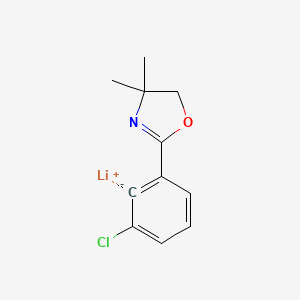
lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole is a synthetic organic compound that features a lithium ion coordinated to a complex aromatic and heterocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorobenzene moiety: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the oxazole moiety.
Reduction: Reduction reactions could target the oxazole ring or the chlorobenzene group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides, organometallics, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole can be used as a building block for more complex molecules or as a reagent in various organic transformations.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole: Without the lithium ion, this compound might have different reactivity and applications.
Lithium;2-(3-bromobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole: Substitution of chlorine with bromine could alter the compound’s chemical properties and reactivity.
Uniqueness
The presence of the lithium ion in lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole may impart unique properties such as enhanced reactivity, specific binding interactions, or altered solubility compared to similar compounds without lithium.
Eigenschaften
CAS-Nummer |
82946-64-3 |
|---|---|
Molekularformel |
C11H11ClLiNO |
Molekulargewicht |
215.6 g/mol |
IUPAC-Name |
lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C11H11ClNO.Li/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8;/h3-5H,7H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
DLUVUVVIONOWAU-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1(COC(=N1)C2=[C-]C(=CC=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)

![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
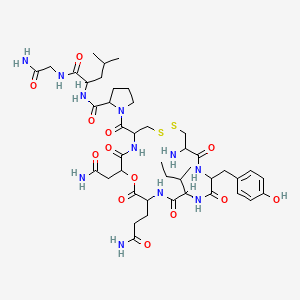
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)

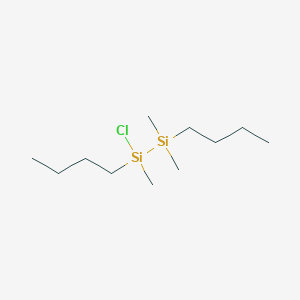
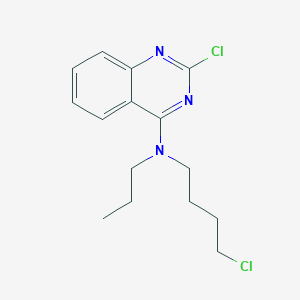
![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)
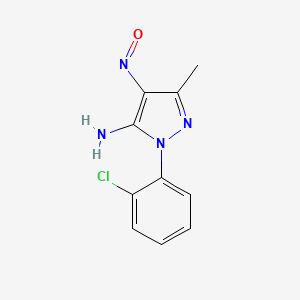
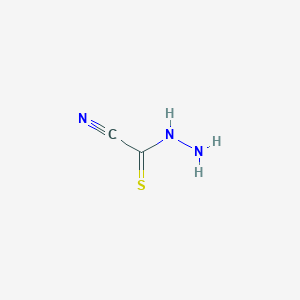


![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
